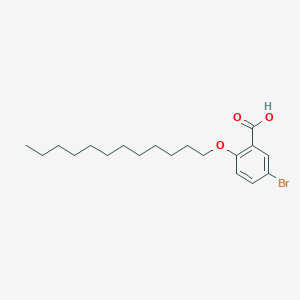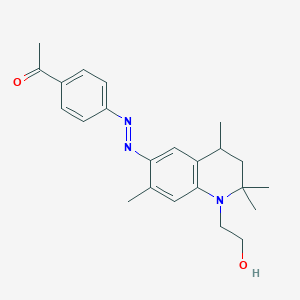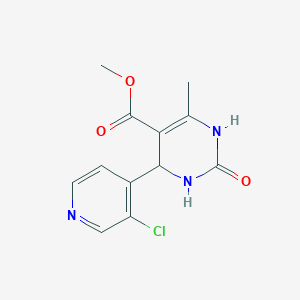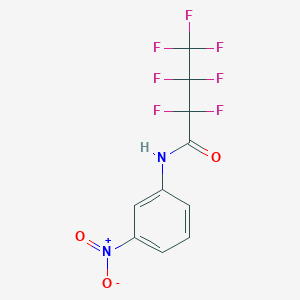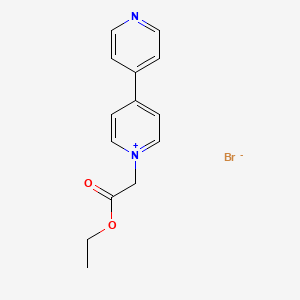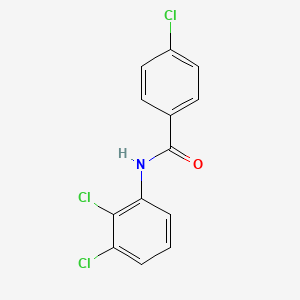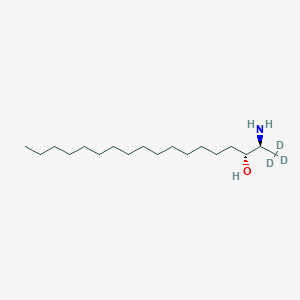
d3-Deoxysphinganine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-deoxysphinganine-d3, also known as 1-deoxysphinganine-d3 (m18:0), is a deuterated sphingolipid. It is a modified form of 1-deoxysphinganine, where three hydrogen atoms are replaced by deuterium. This compound is an atypical sphingoid base that lacks a 1-hydroxyl group . It is used in various scientific research applications, particularly in the study of sphingolipid metabolism and its role in diseases such as diabetes and cancer .
准备方法
Synthetic Routes and Reaction Conditions
1-deoxysphinganine-d3 is synthesized through the condensation of palmitoyl-CoA with alanine or glycine in the presence of the enzyme serine palmitoyltransferase . The reaction conditions typically involve a controlled environment to ensure the proper incorporation of deuterium atoms. The synthesis process can be summarized as follows:
Condensation Reaction: Palmitoyl-CoA reacts with alanine or glycine in the presence of serine palmitoyltransferase.
Deuterium Incorporation: The reaction is carried out under conditions that facilitate the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 1-deoxysphinganine-d3 involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .
化学反应分析
Types of Reactions
1-deoxysphinganine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated sphingoid bases.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated sphingoid bases.
Substitution: Produces various substituted sphingoid bases depending on the reagents used.
科学研究应用
1-deoxysphinganine-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in mass spectrometry for sphingolipid analysis.
Biology: Studied for its role in sphingolipid metabolism and its effects on cellular functions.
Medicine: Investigated as a biomarker for type 2 diabetes and its cytotoxic effects on insulin-producing cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
1-deoxysphinganine-d3 exerts its effects through several mechanisms:
Cytotoxicity: It acts as a cytotoxic lipid, particularly affecting insulin-producing cells.
Biomarker: It serves as a biomarker for type 2 diabetes, indicating elevated levels of deoxysphingolipids in the plasma.
Molecular Targets: It targets cellular pathways involved in sphingolipid metabolism, leading to disruptions in cellular functions.
相似化合物的比较
1-deoxysphinganine-d3 is unique compared to other sphingoid bases due to its deuterium incorporation and lack of a 1-hydroxyl group. Similar compounds include:
1-deoxysphinganine: The non-deuterated form, which also lacks a 1-hydroxyl group.
1-deoxysphingosine: Another atypical sphingoid base with similar properties but different biological effects.
N-C16-deoxysphinganine: A longer-chain variant with distinct metabolic and cytotoxic properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 1-deoxysphinganine-d3 in research and industry .
属性
分子式 |
C18H39NO |
|---|---|
分子量 |
288.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3 |
InChI 键 |
YRYJJIXWWQLGGV-DRPYBFESSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





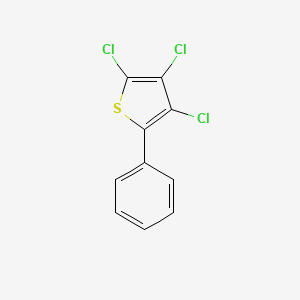
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)

